molecular formula C14H19BrN2O B248133 N-(4-bromophenyl)-3-(1-piperidinyl)propanamide

N-(4-bromophenyl)-3-(1-piperidinyl)propanamide

Cat. No. B248133
M. Wt: 311.22 g/mol
InChI Key: QEAJTIGPXHWSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-3-(1-piperidinyl)propanamide, also known as BPP, is a chemical compound that has been widely studied for its potential therapeutic applications. BPP belongs to the class of compounds known as amides, and it has been shown to have a range of biochemical and physiological effects that make it an attractive target for further research.

Mechanism of Action

N-(4-bromophenyl)-3-(1-piperidinyl)propanamide is thought to exert its effects by binding to certain receptors in the body, including the mu-opioid receptor and the sigma-1 receptor. These receptors are involved in a variety of physiological processes, including pain perception, inflammation, and mood regulation. By binding to these receptors, N-(4-bromophenyl)-3-(1-piperidinyl)propanamide may be able to modulate their activity and produce therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromophenyl)-3-(1-piperidinyl)propanamide can produce a range of biochemical and physiological effects, including pain relief, anti-inflammatory activity, and antidepressant effects. N-(4-bromophenyl)-3-(1-piperidinyl)propanamide has also been shown to have anxiolytic effects, meaning that it may be able to reduce anxiety and promote relaxation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromophenyl)-3-(1-piperidinyl)propanamide in lab experiments is that it has been well-characterized and its mechanism of action is relatively well-understood. This makes it a useful tool for studying the biological processes that it affects. However, one limitation of using N-(4-bromophenyl)-3-(1-piperidinyl)propanamide is that it is a relatively complex compound that may be difficult to synthesize and purify, which could limit its use in certain experiments.

Future Directions

There are many potential future directions for research on N-(4-bromophenyl)-3-(1-piperidinyl)propanamide. One area of research could focus on developing new synthetic methods for producing N-(4-bromophenyl)-3-(1-piperidinyl)propanamide and related compounds. Another area of research could focus on exploring the therapeutic potential of N-(4-bromophenyl)-3-(1-piperidinyl)propanamide in other areas, such as anxiety disorders or neurodegenerative diseases. Additionally, further research could be conducted to better understand the mechanism of action of N-(4-bromophenyl)-3-(1-piperidinyl)propanamide and how it interacts with various receptors in the body.

Synthesis Methods

N-(4-bromophenyl)-3-(1-piperidinyl)propanamide can be synthesized using a variety of methods, but one of the most common is the reaction of 4-bromoaniline with 3-(1-piperidinyl)propanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(4-bromophenyl)-3-(1-piperidinyl)propanamide as a white solid that can be purified and characterized using a variety of analytical techniques.

Scientific Research Applications

N-(4-bromophenyl)-3-(1-piperidinyl)propanamide has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on the use of N-(4-bromophenyl)-3-(1-piperidinyl)propanamide as a potential treatment for pain and inflammation. Studies have shown that N-(4-bromophenyl)-3-(1-piperidinyl)propanamide can inhibit the activity of certain enzymes that are involved in the inflammatory response, which may make it a useful treatment for conditions such as arthritis and other inflammatory disorders.

properties

Product Name

N-(4-bromophenyl)-3-(1-piperidinyl)propanamide

Molecular Formula

C14H19BrN2O

Molecular Weight

311.22 g/mol

IUPAC Name

N-(4-bromophenyl)-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C14H19BrN2O/c15-12-4-6-13(7-5-12)16-14(18)8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11H2,(H,16,18)

InChI Key

QEAJTIGPXHWSEY-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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